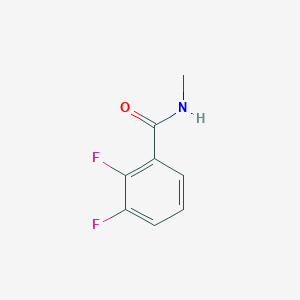

2,3-difluoro-N-methylbenzamide

Description

Structure

3D Structure

Properties

IUPAC Name |

2,3-difluoro-N-methylbenzamide | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H7F2NO/c1-11-8(12)5-3-2-4-6(9)7(5)10/h2-4H,1H3,(H,11,12) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HIYDOOYADAKGDQ-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CNC(=O)C1=C(C(=CC=C1)F)F | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H7F2NO | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

171.14 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthetic Methodologies for 2,3 Difluoro N Methylbenzamide and Analogues

Strategies for Amide Bond Formation in Fluorinated Systems

The formation of an amide bond is a cornerstone of organic synthesis. nih.gov In the context of fluorinated systems like 2,3-difluoro-N-methylbenzamide, the fundamental reaction involves coupling a carboxylic acid derivative with an amine. nih.gov The two most prevalent methods involve the direct condensation of a carboxylic acid with an amine or the reaction of a more reactive acyl chloride with an amine.

The direct reaction between a carboxylic acid, such as 2,3-difluorobenzoic acid, and an amine, like methylamine (B109427), is a fundamental approach to amide synthesis. libretexts.org However, this reaction presents a challenge: carboxylic acids are acidic and amines are basic. This leads to an initial acid-base reaction, forming an ammonium (B1175870) carboxylate salt, which is generally unreactive. libretexts.org To overcome this, the reaction typically requires heating the salt to temperatures above 100°C to drive off a molecule of water and form the amide bond. libretexts.org

Alternatively, coupling agents can be used to facilitate the reaction under milder conditions. Dicyclohexylcarbodiimide (DCC) is a common activating agent that reacts with the carboxylic acid to form a highly reactive O-acylisourea intermediate. libretexts.org This intermediate possesses a good leaving group that is readily displaced by the nucleophilic amine to yield the desired amide. libretexts.org

General Reaction Scheme: Condensation of 2,3-Difluorobenzoic Acid with Methylamine

F₂C₆H₃COOH + CH₃NH₂ → [F₂C₆H₃COO⁻][CH₃NH₃⁺] → (heat) → F₂C₆H₃CONHCH₃ + H₂O

A more efficient and widely used method for synthesizing amides involves the use of acyl chlorides. pearson.com Acyl chlorides, such as 2,3-difluorobenzoyl chloride, are significantly more reactive than their corresponding carboxylic acids. pearson.com The chlorine atom is an excellent leaving group, making the carbonyl carbon highly susceptible to nucleophilic attack by an amine. pearson.com

This nucleophilic acyl substitution reaction is typically rapid and high-yielding. pearson.com It is often performed under what is known as Schotten-Baumann conditions, which involve using an excess of the amine or adding a non-nucleophilic base (like pyridine (B92270) or triethylamine) to the reaction mixture. rsc.org The base serves to neutralize the hydrogen chloride (HCl) that is formed as a byproduct, preventing it from protonating the unreacted amine and rendering it non-nucleophilic. pearson.com For instance, the synthesis of N-(2,6-dimethyl-4-nitrophenyl)-2,6-difluorobenzamide has been achieved using 2,6-difluorobenzoyl chloride and the corresponding aniline (B41778) in the presence of triethylamine (B128534) in dichloromethane. rsc.org

General Reaction Scheme: Reaction of 2,3-Difluorobenzoyl Chloride with Methylamine

F₂C₆H₃COCl + 2 CH₃NH₂ → F₂C₆H₃CONHCH₃ + CH₃NH₃⁺Cl⁻

| Method | Reactants | Key Conditions | Advantages | Disadvantages |

|---|---|---|---|---|

| Condensation Reaction | 2,3-Difluorobenzoic Acid + Methylamine | High temperature (>100°C) or use of a coupling agent (e.g., DCC) libretexts.org | Uses readily available carboxylic acids. | Requires harsh conditions or expensive reagents; initial acid-base reaction can hinder amide formation. libretexts.org |

| Acyl Chloride Reaction | 2,3-Difluorobenzoyl Chloride + Methylamine | Often performed at low temperatures (0-5°C); requires a base (excess amine or non-nucleophilic base) pearson.com | High reactivity, faster reaction times, generally higher yields. pearson.com | Acyl chloride starting material must be prepared from the carboxylic acid, adding a step to the synthesis. rsc.org |

Condensation Reactions of Carboxylic Acids with Amines

Regioselective Fluorination Techniques for Benzamide (B126) Scaffolds

Introducing fluorine atoms onto a benzamide framework with high regioselectivity is a critical challenge in synthesizing compounds like this compound. Several advanced techniques have been developed, broadly categorized as direct fluorination, electrophilic aromatic substitution, and nucleophilic aromatic substitution.

Direct C–H bond fluorination has emerged as a powerful strategy, offering an atom-economical route to fluorinated arenes. These methods often rely on transition-metal catalysis, where a directing group on the substrate guides the catalyst to a specific C–H bond.

For example, a copper-catalyzed method has been developed for the direct fluorination of β-sp² C–H bonds in benzoic acid derivatives. nih.gov This reaction uses a directing group (such as 8-aminoquinoline), a copper(I) iodide (CuI) catalyst, and a nucleophilic fluorine source like silver fluoride (B91410) (AgF). nih.gov By adjusting the reaction conditions, selective mono- or difluorination of the benzamide substrate can be achieved. nih.gov Similarly, iron-catalyzed C–H fluorination has been reported, where an N-fluoro-2-methylbenzamide can undergo an intramolecular fluorine transfer mediated by iron(II) triflate, providing fluorinated products in high yields. acs.orgbeilstein-journals.org

| Catalyst System | Fluorine Source | Directing Group | Key Features | Reference |

|---|---|---|---|---|

| CuI | AgF | 8-Aminoquinoline (B160924) | Allows for selective mono- or difluorination of ortho C-H bonds. nih.gov | nih.gov |

| Fe(OTf)₂ | Internal (N-Fluoroamide) | Amide | Mediates fluorination of benzylic, allylic, and unactivated C-H bonds via a radical intermediate. acs.org | acs.org |

| Pd(OTf)₂(MeCN)₄ | NFSI / Selectfluor | Electron-deficient removable acidic amide | Achieves ortho-fluorination of benzoic acid substrates. beilstein-journals.org | beilstein-journals.org |

Electrophilic aromatic substitution (SₑAr) is a classic method for functionalizing aromatic rings. vaia.com In this reaction, an electrophilic fluorine source is used to replace a hydrogen atom on the benzene (B151609) ring. vaia.com Potent electrophilic fluorinating reagents include N-fluorosulfonimides (e.g., NFSI) and N-fluoropyridinium salts. harvard.edu One of the most common and effective reagents is Selectfluor (F-TEDA-BF₄). vaia.com

The mechanism involves the attack of the π-electrons of the benzene ring on the electrophilic fluorine atom, forming a non-aromatic carbocation intermediate (a sigma complex). vaia.com A base then removes a proton to restore aromaticity, yielding the fluorinated product. vaia.com While fluorine is an ortho-, para-directing deactivator in SₑAr, the introduction of multiple fluorine atoms onto a ring can be challenging and may require forcing conditions. core.ac.uk Palladium-catalyzed versions of this reaction have been developed to improve reactivity and selectivity. beilstein-journals.orgharvard.edu

Nucleophilic aromatic substitution (SₙAr) provides a complementary approach, particularly for late-stage fluorination. harvard.edu This method is most effective on aromatic rings that are electron-deficient, typically containing strong electron-withdrawing groups (like -NO₂ or -CN) ortho or para to a leaving group (such as Cl, Br, or OTf). core.ac.uk The reaction proceeds via a two-step addition-elimination mechanism through a negatively charged intermediate known as a Meisenheimer complex. core.ac.uk

For less activated systems, transition metal catalysis can be employed. Copper-mediated radiofluorination of aromatic C–H bonds using K¹⁸F has been demonstrated on benzamides protected with an 8-aminoquinoline directing group. nih.gov This highlights the utility of nucleophilic methods in preparing radiolabeled compounds for applications like positron emission tomography (PET) imaging. nih.govnih.gov Another strategy involves the use of diaryliodonium salts, which can react with nucleophilic fluoride sources to selectively fluorinate one of the aryl rings. harvard.edu

Electrophilic Aromatic Substitution for Fluorine Introduction

Advanced Synthetic Routes Incorporating Difluoro-Moieties

Modern synthetic chemistry offers several powerful tools for the construction of molecules containing difluoro-groups. These methods include direct C–H fluorination, the coupling of fluorinated building blocks, and multicomponent reactions, which provide access to a wide array of complex fluorinated benzamides.

Transition metals such as palladium, copper, and rhodium are pivotal in catalyzing the formation of C–F bonds and the installation of fluorinated groups onto aromatic rings. These methods often rely on directing groups to control regioselectivity, enabling the precise functionalization of specific C–H bonds.

Palladium-catalyzed C–H fluorination has emerged as a robust strategy for the synthesis of aryl fluorides. beilstein-journals.org These reactions typically employ an amide or another coordinating group to direct the palladium catalyst to an ortho C–H bond. The general mechanism involves the formation of a cyclopalladated intermediate through C–H activation. This intermediate then undergoes oxidation by an electrophilic fluorinating agent, such as N-fluorobis(phenyl)sulfonimide (NFSI) or Selectfluor, to a high-valent Pd(IV) species. beilstein-journals.org Reductive elimination from this complex then furnishes the fluorinated product and regenerates the active Pd(II) catalyst. beilstein-journals.org The amide group in N-methylbenzamide derivatives can serve as an effective directing group for such transformations, facilitating the selective introduction of fluorine at the ortho position. beilstein-journals.orgnih.gov

Table 1: Key Features of Palladium-Catalyzed C–H Fluorination

| Feature | Description |

|---|---|

| Catalyst System | Typically Pd(OAc)₂ or another Pd(II) salt. vulcanchem.com |

| Directing Group | Amides, N-heterocycles, and other coordinating motifs. beilstein-journals.org |

| Fluorinating Agent | Electrophilic sources like NFSI or Selectfluor. beilstein-journals.orgharvard.edu |

| Mechanism | Involves C–H activation, oxidative addition to form a Pd(IV)-F intermediate, and reductive elimination. beilstein-journals.org |

| Selectivity | High regioselectivity for the C–H bond ortho to the directing group. |

An alternative approach to constructing fluorinated aromatic amides involves the copper-catalyzed arylation of 2-bromo-2,2-difluoroacetamides. nih.govmdpi.comnih.govresearchgate.net This method builds the final amide product by coupling a difluoroacetamide precursor with an arylating agent. The reaction is versatile, accommodating various aryl sources such as aryl boronic acids, aryl trialkoxysilanes, and dimethyl-aryl-sulfonium salts. nih.govnih.gov This methodology is effective for producing a diverse range of aromatic amides, including those with electron-rich and electron-deficient aryl groups, in good to excellent yields. nih.govresearchgate.net The protocol has proven to be scalable, with successful syntheses performed on gram quantities. mdpi.comresearchgate.net

Table 2: Examples of Copper-Catalyzed Synthesis of Aromatic Amides

| Amide Precursor | Arylating Agent | Product | Yield | Reference |

|---|---|---|---|---|

| 2-bromo-2,2-difluoroacetamide | 4-(trifluoromethyl)phenylboronic acid | N-phenyl-4-(trifluoromethyl)benzamide | 87% | mdpi.com |

| 2-bromo-2,2-difluoroacetamide | 3-methoxyphenylboronic acid | 3-methoxy-N-phenylbenzamide | 91% | mdpi.com |

| N-(o-tolyl)-2-bromo-2,2-difluoroacetamide | 3-(trifluoromethoxy)phenylboronic acid | N-(o-tolyl)-3-(trifluoromethoxy)benzamide | 83% | nih.gov |

Rhodium catalysis enables the direct C-H difluoroallylation of benzamides and related α,β-unsaturated amides. researchgate.netrsc.org In these reactions, a Rh(III) catalyst activates a C(sp²)–H bond, which is then coupled with a difluoroallylating agent like 3-bromo-3,3-difluoropropene. researchgate.netrsc.org This process introduces a valuable CF₂-containing moiety into the molecule under mild conditions and often uses environmentally benign solvents like ethanol. rsc.org Depending on the directing group and reaction conditions, the reaction can lead to different outcomes. For instance, using N-methoxy benzamides with 2,2-difluorovinyl tosylate as the coupling partner can yield monofluorinated alkenes, while N-pivaloyloxy benzamides can undergo a [4+2] cyclization to produce gem-difluorinated dihydroisoquinolin-1(2H)-ones. nih.govacs.org Mechanistic studies suggest these reactions proceed through a 7-membered rhodacycle intermediate. nih.govacs.org

Table 3: Overview of Rhodium-Catalyzed C-H Functionalization

| Substrate Type | Coupling Partner | Catalyst | Key Outcome | Reference |

|---|---|---|---|---|

| α,β-Unsaturated Amides | 3-bromo-3,3-difluoropropene | Rh(III) complex | C(sp²)–H difluoroallylation | researchgate.netrsc.org |

| N-OMe Benzamides | 2,2-difluorovinyl tosylate | Rh(III) complex | Monofluorinated alkene via β-F elimination | nih.govacs.org |

Radical reactions provide a complementary set of tools for synthesizing fluorinated amides, often proceeding under mild conditions without the need for noble metals. These pathways typically involve the generation of a fluorinated radical species that subsequently engages with an amide-containing substrate.

For example, iron-catalyzed C–H fluorination can proceed through radical intermediates. beilstein-journals.orgacs.org In one system, an N-fluoro-2-methylbenzamide, upon interaction with an iron(II) catalyst, generates an N-based radical. This radical can then abstract a hydrogen atom, leading to a carbon-based radical that is subsequently fluorinated by an iron-fluoride species. acs.org Another powerful strategy involves the radical cyclization of N-arylacrylamides. The reaction can be initiated by various means, including the thermal decomposition of AIBN with perfluoroalkyl iodides, or through visible-light-promoted processes that generate a difluoroacetamide radical from bromodifluoroacetamide. beilstein-journals.org This radical adds to the alkene of the N-arylacrylamide, and the resulting intermediate undergoes intramolecular cyclization to form fluorinated oxindole (B195798) derivatives, which are structurally related to benzamides. beilstein-journals.org

Table 4: Selected Radical Methods for Fluorinated Compound Synthesis

| Method | Radical Source | Substrate | Key Product Type | Reference |

|---|---|---|---|---|

| Iron-Catalyzed C–H Fluorination | N-fluoro-2-methylbenzamide | Benzylic C-H bonds | Fluorinated amides | acs.org |

| AIBN-Mediated Cascade | Perfluoroalkyl iodides | N-arylacrylamides | Perfluorinated oxindoles | beilstein-journals.org |

Multicomponent reactions (MCRs) are highly efficient processes in which three or more reactants combine in a single operation to form a complex product, incorporating most or all of the atoms from the starting materials. tcichemicals.com This approach offers significant advantages in terms of atom economy and step efficiency.

A notable MCR for the synthesis of benzamides involves the reaction of arynes, isocyanides, and water. organic-chemistry.org This transition-metal-free process is conducted under mild conditions and demonstrates a broad substrate scope. organic-chemistry.org To generate a difluorinated benzamide such as this compound, one could employ a correspondingly substituted aryne precursor, such as 1,2-dibromo-3,4-difluorobenzene (B3155784) or a difluorinated 2-(trimethylsilyl)aryl triflate. The reaction of the in-situ generated 3,4-difluorobenzyne with methylisocyanide and water would directly yield the target molecule. The regioselectivity of the reaction with unsymmetrically substituted arynes is influenced by both electronic and steric factors. organic-chemistry.org This strategy represents an operationally simple and environmentally benign route to valuable benzamide derivatives. organic-chemistry.org

Table 5: General Scheme for Multicomponent Benzamide Synthesis

| Component 1 | Component 2 | Component 3 | Product |

|---|

Table of Compounds

| Compound Name |

|---|

| This compound |

| N-fluorobis(phenyl)sulfonimide (NFSI) |

| Selectfluor |

| 2-bromo-2,2-difluoroacetamide |

| N-phenyl-4-(trifluoromethyl)benzamide |

| 3-methoxy-N-phenylbenzamide |

| N-(o-tolyl)-3-(trifluoromethoxy)benzamide |

| N-(2,4-difluorophenyl)-3-methylbenzamide |

| 3-bromo-3,3-difluoropropene |

| 2,2-difluorovinyl tosylate |

| N-methoxy benzamide |

| N-pivaloyloxy benzamide |

| gem-difluorinated dihydroisoquinolin-1(2H)-one |

| N-fluoro-2-methylbenzamide |

| N-arylacrylamide |

| bromodifluoroacetamide |

| N-phenylacrylamide |

| 1,2-dibromo-3,4-difluorobenzene |

| 2-(trimethylsilyl)aryl triflate |

| 3,4-difluorobenzyne |

Copper-Catalyzed Arylation of Bromo-Difluoro-Acetamides

Radical Pathways for Fluorinated Amide Synthesis

Green Chemistry Principles in Fluorinated Benzamide Synthesis

The application of green chemistry principles to the synthesis of fluorinated benzamides, including this compound, is crucial for developing environmentally benign and sustainable chemical processes. acs.orgsolubilityofthings.comcompoundchem.com These principles aim to reduce waste, minimize the use of hazardous substances, and improve energy efficiency. acs.orgsolubilityofthings.com

Several key green chemistry principles are particularly relevant to the synthesis of fluorinated benzamides:

Atom Economy: Synthetic methods should be designed to maximize the incorporation of all materials used in the process into the final product. acs.org Traditional amidation reactions often involve the use of coupling agents, which generate significant amounts of byproducts, leading to low atom economy. More sustainable approaches focus on direct amidation methods or catalytic processes that minimize waste. edu.krd

Use of Catalysis: Catalytic reagents are superior to stoichiometric reagents as they can be used in small amounts and can be recycled, reducing waste. compoundchem.comedu.krd In the context of fluorinated benzamide synthesis, transition-metal-catalyzed reactions, such as palladium-catalyzed carbonylation or C-H activation, offer more sustainable alternatives to classical methods. beilstein-journals.orgpastic.gov.pk For instance, the use of molybdenum hexacarbonyl as a solid source of carbon monoxide in carbonylation reactions is a greener alternative to using gaseous CO. pastic.gov.pk

Safer Solvents and Auxiliaries: The use of hazardous solvents should be minimized or replaced with safer alternatives. compoundchem.com Research into fluorinated benzamide synthesis explores the use of more environmentally friendly solvents or even solvent-free reaction conditions. researchgate.net For example, some reactions can be performed in sustainable protic solvents like water or deep eutectic solvents (DESs), even when using traditionally moisture-sensitive reagents like organometallics. researchgate.net

Energy Efficiency: Synthetic methods should be conducted at ambient temperature and pressure whenever possible to reduce energy consumption. solubilityofthings.comcompoundchem.com The development of highly active catalysts that can operate under mild conditions is a key area of research. Additionally, mechanochemical methods, such as ball milling, can promote reactions in the solid state, often without the need for solvents and with minimal energy input. cardiff.ac.uk

Reduction of Derivatives: Unnecessary derivatization, such as the use of protecting groups, should be minimized or avoided as it requires additional reagents and generates waste. acs.orgcompoundchem.com The use of highly selective catalysts or enzymes can help to avoid the need for protecting groups by targeting specific functional groups in a molecule. acs.orgcompoundchem.com

The following table summarizes some green chemistry approaches applicable to the synthesis of fluorinated benzamides.

| Green Chemistry Principle | Application in Fluorinated Benzamide Synthesis | Research Finding Example |

| Atom Economy | Utilizing reactions like direct C-H amination to avoid stoichiometric activators and leaving groups. | Development of catalytic cycles that incorporate most atoms from reactants into the final product. |

| Catalysis | Employing transition-metal catalysts (e.g., Pd, Cu) for efficient C-F and C-N bond formation. beilstein-journals.org | Palladium-catalyzed ortho-trifluoromethylthiolation of 2-arylpyridine derivatives has been reported. beilstein-journals.org |

| Safer Solvents | Replacing traditional volatile organic compounds (VOCs) with water, supercritical fluids, or ionic liquids. | Metalation/anionic Fries rearrangements have been successfully performed under aerobic conditions in sustainable reaction media. researchgate.net |

| Energy Efficiency | Using mechanochemistry (ball milling) or microwave-assisted synthesis to reduce reaction times and energy consumption. | Ball milling has been shown to enable efficient Buchwald-Hartwig amination for the synthesis of active pharmaceutical ingredients. cardiff.ac.uk |

| Reduce Derivatives | Employing regioselective reactions that do not require protecting groups for other functional groups on the aromatic ring. | Site-selective Suzuki-Miyaura reactions on poly-substituted pyridines have been achieved without the use of phosphine (B1218219) ligands. pastic.gov.pk |

Synthesis of Deuterated and Isotopically Labeled Analogues for Mechanistic Studies

The synthesis of deuterated and isotopically labeled analogues of this compound is a powerful tool for elucidating reaction mechanisms and studying the metabolic fate of these compounds. By replacing specific hydrogen atoms with deuterium (B1214612) (D) or carbon atoms with ¹³C, researchers can track the transformation of molecules and gain insights into bond-breaking and bond-forming steps.

Deuterated Analogues for Mechanistic and Metabolic Studies

Deuteration, the replacement of a C-H bond with a C-D bond, is frequently used to probe reaction mechanisms through the kinetic isotope effect (KIE). The C-D bond is stronger than the C-H bond, and a significant change in reaction rate upon deuteration indicates that the C-H bond is broken in the rate-determining step of the reaction.

Furthermore, deuteration at metabolically labile sites can slow down the rate of enzymatic degradation, leading to improved pharmacokinetic profiles. nih.gov For example, the synthesis of deuterated imidazo[1,2-a]pyridine-3-carboxamides showed improved metabolic stability in human microsomes. nih.gov

The synthesis of deuterated benzamides can be achieved through various methods, including the use of deuterated starting materials or by performing H-D exchange reactions. nih.govamazonaws.com For instance, methylene (B1212753) deuterated 4-CF₃-benzylamine has been synthesized by the reduction of 4-(trifluoromethyl)benzonitrile (B42179) using a Pd/C catalyst with deuterium gas (D₂) in the presence of DCl. nih.gov

Isotopically Labeled Analogues for Mechanistic and Imaging Studies

Isotopic labeling with isotopes such as ¹³C, ¹⁵N, or ¹⁸F is instrumental in mechanistic studies and in vivo imaging.

¹³C and ¹⁵N Labeling: These stable isotopes can be incorporated into the benzamide structure to follow the fate of specific atoms during a reaction using NMR spectroscopy or mass spectrometry. This allows for the precise determination of bond rearrangements and the identification of intermediates.

¹⁸F Labeling: The positron-emitting isotope ¹⁸F (half-life ≈ 110 minutes) is widely used in Positron Emission Tomography (PET) to visualize and quantify the distribution of drug molecules in vivo. mdpi.comnih.gov The synthesis of ¹⁸F-labeled benzamides, such as [¹⁸F]DFAHA and [¹⁸F]TFAHA, allows for non-invasive studies of their pharmacokinetics and target engagement. mdpi.com The introduction of ¹⁸F is often achieved in the final steps of the synthesis through nucleophilic substitution of a suitable leaving group with [¹⁸F]fluoride. nih.gov

The following table provides examples of isotopically labeled compounds and their applications in research.

| Isotope | Labeled Compound Type | Synthetic Method Example | Application |

| Deuterium (D) | Deuterated benzamides | Reduction of a nitrile precursor with D₂ gas and a palladium catalyst. nih.gov | Kinetic isotope effect studies to elucidate reaction mechanisms; improve metabolic stability. nih.gov |

| Carbon-13 (¹³C) | ¹³C-labeled benzamides | Use of ¹³C-labeled starting materials in the synthetic route. | Mechanistic studies of rearrangement reactions using NMR spectroscopy. |

| Fluorine-18 (B77423) (¹⁸F) | ¹⁸F-labeled benzamides | Nucleophilic aromatic substitution (SNAr) on a precursor with K[¹⁸F]F. nih.gov | In vivo imaging and biodistribution studies using Positron Emission Tomography (PET). mdpi.comnih.gov |

Mechanistic studies often employ a combination of isotopic labeling and computational methods to build a comprehensive understanding of reaction pathways. rsc.orgresearchgate.net For example, in the study of the reaction of gem-difluoroallene, isotopic labeling experiments using aniline-d₇ and other deuterated reagents helped to elucidate the formation of a π-allyl Rhodium complex. rsc.org

Advanced Spectroscopic Characterization and Structural Elucidation

Nuclear Magnetic Resonance (NMR) Spectroscopy in Structural Analysis

Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for the structural elucidation of organic molecules, providing detailed information about the chemical environment of atomic nuclei such as protons (¹H), carbon-13 (¹³C), and fluorine-19 (¹⁹F). For 2,3-difluoro-N-methylbenzamide, specific NMR data is essential for confirming its molecular structure. However, dedicated studies providing this information could not be located.

Proton (¹H) NMR for Structural Confirmation

A ¹H NMR spectrum of this compound would be expected to show distinct signals for the methyl protons, the amide proton, and the aromatic protons. The aromatic region would display complex splitting patterns due to proton-proton and proton-fluorine couplings. Despite a thorough search, specific experimental ¹H NMR data, including chemical shifts (δ) and coupling constants (J), for this compound have not been reported in the available literature.

Carbon-13 (¹³C) NMR for Carbon Framework Elucidation

The ¹³C NMR spectrum is critical for mapping the carbon skeleton of the molecule. For this compound, one would anticipate signals for the methyl carbon, the carbonyl carbon, and the six aromatic carbons. The carbons directly bonded to fluorine atoms would appear as doublets due to carbon-fluorine coupling. Specific, experimentally determined ¹³C NMR chemical shifts and coupling constants for this compound are not documented in the searched scientific databases.

Fluorine-19 (¹⁹F) NMR for Fluorine Environment Analysis

¹⁹F NMR spectroscopy is particularly informative for fluorinated compounds due to its high sensitivity and wide chemical shift range. google.com.pg It directly probes the chemical environment of the fluorine atoms. For this compound, two distinct signals would be expected for the fluorine atoms at the C-2 and C-3 positions, with their coupling patterns providing insight into their spatial relationship with each other and with neighboring protons. However, no experimental ¹⁹F NMR data for this compound could be retrieved from the reviewed sources.

Multi-site Chemical Exchange Studies by NMR

NMR spectroscopy can be used to study dynamic processes such as chemical exchange, for example, the hindered rotation around the amide C-N bond. Such studies involve analyzing changes in the NMR line shape at different temperatures to determine the kinetics and activation parameters of the exchange process. A literature search found no evidence of multi-site chemical exchange studies having been performed specifically on this compound.

Conformational Equilibria Determination via NMR Data

The conformation of benzamides can be influenced by substituents on the aromatic ring. NMR data, including Nuclear Overhauser Effect (NOE) and coupling constants, can be used to determine the preferred conformation and the energetics of conformational equilibria in solution. While such studies have been conducted on other substituted benzamides, no publications detailing the conformational analysis of this compound using NMR data were found.

Vibrational Spectroscopy for Functional Group Characterization

Vibrational spectroscopy, including Fourier-Transform Infrared (FT-IR) and Raman spectroscopy, is used to identify the functional groups present in a molecule by detecting their characteristic vibrational frequencies. For this compound, key expected absorption bands would include the N-H stretch, C-H stretches (aromatic and aliphatic), the strong C=O (Amide I) stretch, the N-H bend (Amide II), and C-F bond vibrations. A search of the scientific literature and spectral databases did not yield any experimental vibrational spectroscopy data for this compound.

Infrared (IR) Spectroscopy

Mass Spectrometry (MS) for Molecular Weight and Fragmentation Analysis

Mass spectrometry is used to determine the molecular weight of a compound and to deduce its structure by analyzing its fragmentation pattern upon ionization. libretexts.org Using electron ionization (EI), a molecule is bombarded with high-energy electrons, forming a radical cation known as the molecular ion (M⁺•). libretexts.orgnih.gov The molecular weight of this compound is 171.15 g/mol . achemblock.com

The fragmentation of N-methylbenzamides typically follows predictable pathways. libretexts.org Common fragmentation patterns for this compound would include:

Alpha-cleavage: Breakage of the bond between the carbonyl carbon and the benzene (B151609) ring, which could lead to a fragment corresponding to the difluorobenzoyl cation or the N-methylformamide radical.

Loss of the amide substituent: Fragmentation could result in the formation of a difluorophenyl cation.

Fragmentation of the amide group: Loss of a methyl radical (CH₃•) or a methoxy (B1213986) group from related structures can also occur.

The presence of two fluorine atoms, which are monoisotopic (¹⁹F), does not produce the characteristic M+2 isotopic peaks seen with chlorine or bromine. chemguide.co.uk

Table 2: Potential Mass Spectrometry Fragments of this compound

| Fragment Ion | Proposed Structure | m/z (mass-to-charge ratio) |

| [C₈H₇F₂NO]⁺• | Molecular Ion (M⁺•) | 171 |

| [C₇H₄F₂O]⁺ | Difluorobenzoyl cation | 141 |

| [C₆H₃F₂]⁺ | Difluorophenyl cation | 95 |

X-ray Crystallography for Solid-State Structure Determination

X-ray crystallography is a definitive technique for determining the precise three-dimensional arrangement of atoms in a crystalline solid, providing data on bond lengths, bond angles, and intermolecular interactions. researchgate.netrsc.org

While a specific crystal structure determination for this compound is not available in the Cambridge Structural Database (CCDC), data from closely related compounds like 2-fluoro-N-methylbenzamide (CCDC 907085) and other substituted benzamides provide valuable insights. nih.gov For example, the crystal structure of 2-bromo-N-(2,4-difluorobenzyl)benzamide was determined to be in the monoclinic system with the space group P2₁/n. researchgate.net The determination of the unit cell dimensions and space group is the first step in solving a crystal structure. rsc.org

The conformation of benzamides is largely defined by the dihedral angle between the plane of the aromatic ring and the plane of the amide group. This angle is influenced by steric and electronic effects of the substituents. For the parent N-methylbenzamide, theoretical calculations show a potential energy minimum at a C=C-C=O dihedral angle of approximately 28°, indicating a non-planar conformation. osti.gov In N-(2,5-Dimethyl-phenyl)-2-methyl-benzamide, the amide group forms dihedral angles of 48.0° and 48.6° with the two phenyl rings. nih.gov The presence of an ortho-fluoro substituent in this compound is expected to significantly influence this angle due to steric hindrance and potential intramolecular interactions, leading to a twisted conformation.

In the solid state, molecules of this compound are expected to be held together by a network of intermolecular interactions. The most significant of these is the classical hydrogen bond between the amide N-H group of one molecule and the carbonyl oxygen atom (C=O) of a neighboring molecule (N-H···O). nih.govresearchgate.net This interaction typically leads to the formation of chains or dimers within the crystal lattice.

Compound Names

Analysis of Dihedral Angles and Conformation

Chiroptical Spectroscopy: Circular Dichroism (CD) for Stereochemical Studies

Circular dichroism (CD) spectroscopy is a powerful technique for the investigation of stereochemical features in chiral molecules. This analytical method measures the differential absorption of left- and right-circularly polarized light by a sample, providing information about the three-dimensional arrangement of atoms. However, a review of the scientific literature reveals a notable absence of specific studies on the chiroptical properties of this compound.

While research has been conducted on the synthesis and conformational analysis of various related benzamide (B126) derivatives, including fluorinated analogues, specific experimental or computational data regarding the circular dichroism of this compound is not publicly available. For instance, studies on the conformational preferences of N-methylbenzamide and its derivatives have utilized techniques like lanthanide-induced shift analysis, but these have not extended to detailed chiroptical investigations of the difluoro-substituted variant. Similarly, while the synthesis of various difluorobenzamides has been reported, the stereochemical aspects and potential for chirality, which would be the basis for CD spectroscopic analysis, have not been the focus of these studies.

The potential for chirality in this compound could arise from atropisomerism, where restricted rotation around the aryl-carbonyl bond could lead to stable, non-superimposable conformers. The presence of two fluorine atoms on the phenyl ring could influence the rotational barrier and the conformational landscape of the molecule. Theoretical calculations, such as time-dependent density functional theory (TD-DFT), could predict the CD spectra of putative enantiomers of this compound. However, without experimental validation, such theoretical data remains speculative.

In the absence of direct research, it is not possible to present detailed research findings or data tables on the circular dichroism of this compound. Further investigation, including chiral synthesis or resolution followed by experimental CD spectroscopy and supported by computational modeling, would be necessary to elucidate the chiroptical properties of this compound.

Computational Chemistry and Theoretical Investigations

Density Functional Theory (DFT) Studies

Density Functional Theory (DFT) is a cornerstone of modern computational chemistry, balancing accuracy and computational cost. It is widely used to investigate the electronic structure and properties of organic molecules, including substituted benzamides. ajrconline.orgajrconline.org

The conformation of N-substituted benzamides is largely defined by the rotation around the C(aryl)–C(carbonyl) single bond, described by the dihedral angle (ω). DFT calculations are essential for identifying the minimum energy conformations.

Studies on the parent N-methylbenzamide reveal a non-planar ground state, with the amide group twisted out of the plane of the aromatic ring by approximately 28° to 40°, depending on the level of theory used. nih.govosti.govacs.org This non-planarity arises from a balance between the conjugative stabilization that favors planarity and steric repulsion that disfavors it. The introduction of substituents, particularly at the ortho position, significantly influences this angle. For instance, a 2-fluoro substituent in N-methyl-2-fluorobenzamide leads to a competition between cis and trans conformers, with the trans form being more stable and planar, partly due to a potential N-H···F intramolecular hydrogen bond. nih.gov

In 2,3-difluoro-N-methylbenzamide, the fluorine atom at the 2-position would exert a strong steric and electronic influence. The optimized geometry would likely be non-planar to alleviate steric hindrance between the ortho-fluorine and the carbonyl group or the N-methyl group. Conformational analysis would be critical to determine the preferred rotational isomer and the precise dihedral angle between the phenyl ring and the amide plane.

Table 1: Representative Geometric Parameters for Substituted Benzamides (Illustrative)

This table presents typical calculated bond lengths and dihedral angles for related benzamide (B126) structures to illustrate the expected values for this compound. Actual values would require specific DFT calculations.

| Parameter | N-methylbenzamide osti.gov | 2-fluoro-N-methylbenzamide nih.gov | Expected Range for this compound |

| Bond Length (Å) | |||

| C=O | ~1.23 Å | ~1.23 Å | 1.22 - 1.24 Å |

| C(aryl)-C(O) | ~1.50 Å | ~1.50 Å | 1.49 - 1.51 Å |

| C(O)-N | ~1.36 Å | ~1.36 Å | 1.35 - 1.37 Å |

| C-F | N/A | ~1.35 Å | 1.34 - 1.36 Å |

| Dihedral Angle (°) | |||

| C(aryl)-C(aryl)-C(O)-N | ± 25-40° | ~0° (trans) | 20-50° |

Theoretical vibrational frequency calculations using DFT are instrumental in assigning experimental infrared (IR) and Raman spectra. The calculated frequencies, often scaled to correct for anharmonicity and basis set limitations, allow for the identification of characteristic functional group vibrations. rjptonline.org

For this compound, the vibrational spectrum would be dominated by several key modes. The C=O stretching vibration is a strong, characteristic band typically found in the 1650-1680 cm⁻¹ region for amides. The N-H stretching and bending modes are also prominent. The introduction of the two fluorine atoms would give rise to C-F stretching and bending vibrations, which are typically observed in the 1000-1400 cm⁻¹ region. DFT calculations would be crucial for precisely assigning these modes and understanding how they couple with other vibrations in the molecule. rjptonline.org

Table 2: Typical Vibrational Frequencies for Key Functional Groups in Benzamides (Illustrative)

| Vibrational Mode | Typical Wavenumber Range (cm⁻¹) | Expected Characteristics |

| N-H Stretch | 3200 - 3500 | Strong, can be broad if hydrogen-bonded |

| C-H Stretch (Aromatic) | 3000 - 3100 | Medium to weak |

| C-H Stretch (Methyl) | 2850 - 3000 | Medium |

| C=O Stretch (Amide I) | 1650 - 1680 | Strong, sharp |

| N-H Bend (Amide II) | 1550 - 1650 | Medium to strong |

| C-F Stretch | 1000 - 1400 | Strong |

A Molecular Electrostatic Potential (MEP) surface maps the electrostatic potential onto the electron density of a molecule. It is a valuable tool for predicting reactivity, particularly for electrophilic and nucleophilic attacks, and identifying regions involved in hydrogen bonding. ias.ac.intandfonline.comdergipark.org.tr

In an MEP map of this compound, the most negative potential (typically colored red or yellow) would be concentrated on the carbonyl oxygen atom due to its high electronegativity and lone pairs of electrons. This indicates it is the primary site for electrophilic attack and a strong hydrogen bond acceptor. The fluorine atoms would also contribute to regions of negative potential. Regions of positive potential (blue) would be located around the amide hydrogen (N-H), making it a hydrogen bond donor site. The MEP analysis can reveal how the electron-withdrawing fluorine substituents modulate the electrostatic potential across the aromatic ring. tandfonline.comresearchgate.net

Natural Bond Orbital (NBO) analysis transforms the calculated wavefunction into a set of localized orbitals that align with Lewis structures, providing insights into bonding, charge distribution, and intramolecular interactions. ias.ac.in A key feature in amides is the delocalization of the nitrogen atom's lone pair (n) into the antibonding π* orbital of the carbonyl group (n → π*C=O). This interaction is responsible for the resonance stabilization of the amide bond, its planar character, and the high rotational barrier around the C-N bond.

NBO analysis of this compound would quantify the energy of this delocalization. It would also reveal other important hyperconjugative interactions, such as those between the aromatic ring π orbitals and the amide group, and potential intramolecular hydrogen bonding between the N-H group and the ortho-fluorine atom (nF → σ*N-H). The analysis provides atomic charges, showing the electron-withdrawing effects of the fluorine and carbonyl groups.

The Quantum Theory of Atoms in Molecules (QTAIM) provides a rigorous definition of chemical bonding and atomic interactions based on the topology of the electron density (ρ(r)). mdpi.com By locating critical points in the electron density, QTAIM can characterize the nature of chemical bonds.

For this compound, QTAIM analysis would be used to calculate the properties at the bond critical points (BCPs) for all covalent bonds. The values of the electron density (ρ) and its Laplacian (∇²ρ) at the BCP distinguish between shared interactions (covalent bonds, ∇²ρ < 0) and closed-shell interactions (ionic bonds, hydrogen bonds, van der Waals forces, ∇²ρ > 0). mdpi.com This method would be particularly useful for providing evidence for and characterizing the strength of any potential intramolecular N-H···F hydrogen bond, a feature investigated in similar fluorinated benzamides. mdpi.com

Natural Bond Orbital (NBO) Analysis

Molecular Dynamics Simulations

While DFT provides a static picture of a molecule at its minimum energy, Molecular Dynamics (MD) simulations model its behavior over time. nih.govcumbria.ac.uk MD simulations can provide insight into the conformational flexibility, solvation effects, and intermolecular interactions of this compound in a condensed phase (e.g., in water or another solvent). researchgate.net

An MD simulation would reveal the dynamics of the rotation around the C(aryl)–C(O) bond at a given temperature, the stability of different conformers, and the dynamics of hydrogen bonding with solvent molecules. In the context of drug design, MD simulations are frequently used to study the stability of a ligand within a protein's binding site, calculating metrics like the root-mean-square deviation (RMSD) to assess how the binding pose evolves over time. tandfonline.com For this compound, MD simulations could be used to model its interaction with potential biological targets, providing a dynamic view of its binding mode and stability. nih.gov

Quantum Chemical Characterization of Intramolecular Interactions

One of the key intramolecular interactions in ortho-substituted benzamides is the hydrogen bond between the amide proton (N-H) and the ortho substituent. In the case of this compound, the fluorine atom at the 2-position can act as a hydrogen bond acceptor. Studies on similar ortho-fluoro-N-methylbenzamides have shown that the ortho-fluorine substituent can form a moderately strong hydrogen bond with the amide proton. nih.gov This interaction helps to stabilize a planar conformation of the molecule.

The strength of this intramolecular hydrogen bond can be quantified through various computational techniques. The "Quantum Theory of Atoms in Molecules" (QTAIM) is one such method that analyzes the electron density to identify and characterize chemical bonds, including hydrogen bonds. nih.govsapub.org The presence of a bond critical point (BCP) between the amide hydrogen and the ortho-fluorine would provide strong evidence for this interaction.

Furthermore, Natural Bond Orbital (NBO) analysis can be used to investigate the donor-acceptor interactions that contribute to the hydrogen bond. vub.be This analysis can quantify the stabilization energy associated with the delocalization of electron density from the fluorine lone pair to the antibonding orbital of the N-H bond.

In addition to the primary N-H···F hydrogen bond, other weaker intramolecular interactions may also be present, such as C-H···O and C-H···F interactions. sapub.orgsapub.org While individually less significant, the cumulative effect of these weak interactions can influence the molecule's conformational preferences. Computational methods like Non-Covalent Interaction (NCI) analysis are particularly useful for visualizing and characterizing these weaker interactions. nih.govvub.be

The interplay of these various intramolecular forces dictates the three-dimensional structure of this compound. The table below summarizes the key intramolecular interactions that are computationally investigated to understand the molecule's structure.

| Interaction Type | Donor | Acceptor | Significance |

| Hydrogen Bond | N-H (Amide) | o-Fluorine | Influences planarity and conformational stability |

| Weak Hydrogen Bond | C-H (Aromatic/Methyl) | Carbonyl Oxygen | Contributes to overall conformational preference |

| Weak Hydrogen Bond | C-H (Aromatic/Methyl) | Fluorine | Minor contribution to conformational stability |

Prediction of Spectroscopic Parameters (e.g., NMR Chemical Shifts)

Computational chemistry offers robust methods for predicting spectroscopic parameters, most notably Nuclear Magnetic Resonance (NMR) chemical shifts. These predictions are invaluable for assigning experimental spectra and can provide a high level of confidence in structural elucidation. The Gauge-Independent Atomic Orbital (GIAO) method, typically used in conjunction with DFT, is a widely accepted approach for calculating NMR shielding constants, which are then converted to chemical shifts. redalyc.orgresearchgate.netmdpi.com

The accuracy of predicted NMR chemical shifts is highly dependent on the chosen theoretical level, including the exchange-correlation functional and the basis set. sciforum.netnih.gov Benchmark studies have shown that specific combinations, such as the B3LYP functional with a 6-311++G(d,p) basis set, often provide a good balance of accuracy and computational cost for predicting both ¹H and ¹³C NMR spectra. redalyc.org More advanced functionals and larger basis sets can yield even greater accuracy. mdpi.com

For this compound, theoretical calculations would predict distinct signals for the various protons and carbons in the molecule. The chemical shifts would be influenced by the electronic environment of each nucleus, including the effects of the electronegative fluorine atoms and the amide group. For instance, the aromatic protons and carbons would show characteristic splitting patterns and chemical shifts due to the fluorine substituents.

A comparison of theoretically predicted and experimentally measured NMR chemical shifts can serve to validate the computed molecular geometry. A strong correlation between the two datasets indicates that the computational model provides an accurate representation of the molecule's structure in solution.

The following table illustrates the type of data that would be generated from a computational prediction of the ¹H and ¹³C NMR chemical shifts for this compound. The predicted values are typically correlated with experimental data to assess the accuracy of the computational method.

| Atom | Predicted ¹H Chemical Shift (ppm) | Predicted ¹³C Chemical Shift (ppm) |

| N-CH₃ | ~2.9 - 3.1 | ~26 - 28 |

| Aromatic H | ~7.0 - 8.0 | - |

| Aromatic C | - | ~110 - 150 |

| Carbonyl C | - | ~165 - 170 |

Note: The values in this table are approximate ranges based on typical chemical shifts for similar functional groups and are for illustrative purposes. Actual predicted values would be specific to the computational method used.

Theoretical Studies of Reaction Pathways and Energy Barriers

Theoretical chemistry is a powerful tool for investigating the mechanisms and energetics of chemical reactions. For this compound, computational studies can be employed to explore various potential reaction pathways and to calculate the associated activation energy barriers. This information is crucial for understanding the molecule's reactivity and for predicting the feasibility of different chemical transformations.

One important area of investigation is the rotational barrier around the C(aryl)-C(amide) bond. osti.gov The planarity of the amide group with respect to the benzene (B151609) ring is influenced by the intramolecular hydrogen bond and steric interactions. Computational methods can be used to calculate the energy profile for rotation around this bond, identifying the transition state and determining the energy barrier to rotation. nih.gov This barrier provides insight into the conformational flexibility of the molecule. osti.govresearchgate.net

Furthermore, theoretical studies can elucidate the mechanisms of reactions involving this compound. For example, the molecule could undergo electrophilic or nucleophilic aromatic substitution, and computational models can be used to predict the most likely sites of reaction and the energy profiles of the corresponding pathways. The presence of the two fluorine atoms and the N-methylbenzamide group will direct incoming reagents to specific positions on the aromatic ring.

DFT calculations can be used to model the transition states of proposed reaction steps, providing detailed information about the geometry and energy of these transient species. acs.orgresearchgate.net By comparing the activation energies for different possible pathways, researchers can predict the most favorable reaction mechanism.

The table below outlines key parameters that are typically calculated in theoretical studies of reaction pathways for a molecule like this compound.

| Parameter | Description | Significance |

| Rotational Energy Barrier | The energy required to rotate around the C(aryl)-C(amide) bond. | Indicates the conformational rigidity of the molecule. |

| Transition State Geometry | The molecular structure at the highest point on the reaction energy profile. | Provides insight into the mechanism of a chemical transformation. |

| Activation Energy (Ea) | The minimum energy required for a reaction to occur. | Determines the rate of a chemical reaction. |

| Reaction Enthalpy (ΔH) | The change in heat content during a reaction. | Indicates whether a reaction is exothermic or endothermic. |

Through these computational investigations, a comprehensive theoretical understanding of this compound's chemical nature can be achieved, guiding further experimental work and potential applications.

Reaction Mechanisms and Reactivity of 2,3 Difluoro N Methylbenzamide

Amide Group Reactivity

The amide group, consisting of a carbonyl group attached to a nitrogen atom, is a key functional group that dictates a significant portion of the compound's chemical behavior. solubilityofthings.com

Nucleophilic Substitution Reactions

Amides are generally less reactive towards nucleophilic acyl substitution compared to other carboxylic acid derivatives. libretexts.org This is attributed to the nitrogen atom's ability to donate its lone pair of electrons to the carbonyl carbon, reducing its electrophilicity. However, under certain conditions, the amide group of 2,3-difluoro-N-methylbenzamide can undergo nucleophilic substitution.

One common reaction is hydrolysis , which can occur under either acidic or basic conditions to yield 2,3-difluorobenzoic acid and methylamine (B109427). libretexts.orgpearson.com In acidic hydrolysis, the carbonyl oxygen is protonated, making the carbonyl carbon more electrophilic and susceptible to attack by a water molecule. In basic hydrolysis, a hydroxide (B78521) ion directly attacks the carbonyl carbon. pearson.com

Another important reaction is reduction . Treatment with a strong reducing agent like lithium aluminum hydride (LiAlH₄) can reduce the amide to an amine. In this reaction, the carbonyl oxygen is removed, and the carbonyl group is converted to a methylene (B1212753) group (CH₂), yielding N-(2,3-difluorobenzyl)methanamine. libretexts.org

Condensation Reactions

The amide group of this compound can participate in condensation reactions with various electrophiles. smolecule.com For instance, it can react with aldehydes or ketones under appropriate conditions. The nitrogen of the amide can also be involved in reactions. For example, N-alkylation can occur, though it is generally less facile than with amines due to the electron-withdrawing effect of the adjacent carbonyl group.

Aromatic Ring Reactivity

The two fluorine atoms on the benzene (B151609) ring have a profound effect on its reactivity, particularly in substitution reactions.

Electrophilic Aromatic Substitution (EAS) under Fluorine Influence

Fluorine is an interesting substituent in the context of electrophilic aromatic substitution (EAS). It is highly electronegative, leading to a strong electron-withdrawing inductive effect (-I effect), which deactivates the aromatic ring towards electrophilic attack. wikipedia.orgmasterorganicchemistry.com However, fluorine also possesses lone pairs of electrons that can be donated to the aromatic ring through resonance (+M or +R effect), which tends to activate the ring, particularly at the ortho and para positions. wikipedia.orgcsbsju.edu

| Feature | Description |

| Inductive Effect (-I) | The high electronegativity of fluorine withdraws electron density from the aromatic ring, deactivating it towards electrophilic attack. wikipedia.orgmasterorganicchemistry.com |

| Resonance Effect (+M) | The lone pairs on fluorine can be donated to the ring, increasing electron density at the ortho and para positions. wikipedia.orgcsbsju.edu |

| Overall Effect | Fluorine is considered a deactivating, ortho-para directing group in electrophilic aromatic substitution. masterorganicchemistry.com |

| In this compound | The two fluorine atoms and the deactivating N-methylamide group significantly reduce the ring's reactivity towards EAS. |

Nucleophilic Aromatic Substitution (SNAr) on Fluorinated Aromatic Rings

Aromatic rings that are electron-deficient are susceptible to nucleophilic aromatic substitution (SNAr). wikipedia.org The presence of strong electron-withdrawing groups, such as fluorine atoms, activates the ring for this type of reaction. wikipedia.orglboro.ac.uk In SNAr reactions, a nucleophile attacks the aromatic ring, forming a resonance-stabilized carbanion intermediate known as a Meisenheimer complex, before displacing a leaving group. wikipedia.orgstackexchange.com

Fluorine is an excellent leaving group in SNAr reactions, often better than other halogens. stackexchange.com This is because the rate-determining step is the initial attack of the nucleophile, which is accelerated by the strong electron-withdrawing nature of fluorine. stackexchange.com The high electronegativity of fluorine stabilizes the negatively charged Meisenheimer intermediate. stackexchange.com

In this compound, the two fluorine atoms make the aromatic ring highly susceptible to SNAr. Nucleophiles can replace one or both of the fluorine atoms. smolecule.comevitachem.com The regioselectivity of this substitution will depend on the nature of the nucleophile and the reaction conditions.

| Factor | Influence on SNAr |

| Electron-withdrawing Groups | The two fluorine atoms strongly activate the ring towards nucleophilic attack. wikipedia.orglboro.ac.uk |

| Leaving Group Ability | Fluorine is a good leaving group in SNAr reactions. stackexchange.com |

| Intermediate Stability | The electronegative fluorine atoms stabilize the intermediate Meisenheimer complex. stackexchange.com |

Influence of Fluorine Substituents on Reaction Selectivity

The two fluorine atoms at the 2- and 3-positions significantly influence the regioselectivity of reactions on the aromatic ring. In electrophilic aromatic substitution, as discussed, the directing effects would be complex.

In nucleophilic aromatic substitution, the positions of the fluorine atoms are critical. The presence of electron-withdrawing groups ortho or para to the leaving group greatly enhances the rate of SNAr. wikipedia.org In this compound, each fluorine atom is ortho to the other. This arrangement, combined with the deactivating amide group, creates a highly electron-deficient aromatic system. A nucleophile is likely to attack the carbon atom that leads to the most stable Meisenheimer complex. The relative positions of the fluorine atoms and the amide group will direct the incoming nucleophile. For instance, studies on related dichlorinated benzamides have shown that the nature of the amide (secondary vs. tertiary) can significantly alter the regioselectivity of metalation reactions, which is a precursor to some substitution reactions. scirp.org This highlights the subtle interplay of electronic and steric effects in determining the outcome of reactions on substituted benzamides.

Metalation Reactions and Regioselectivity

Directed ortho-metalation (DoM) is a powerful strategy for the functionalization of aromatic rings, relying on a directing group to position a metalating agent at a specific site. scirp.org In the case of N-substituted benzamides, the amide functionality is a potent directing group. For this compound, the regioselectivity of metalation is influenced by a combination of the directing effect of the N-methylcarboxamide group and the electronic effects of the two fluorine atoms.

The N-methylbenzamide group is a strong ortho-directing group, facilitating the deprotonation of the aromatic proton at the C6 position. This is due to the coordination of the metalating agent (typically an organolithium reagent) by the carbonyl oxygen and the nitrogen of the amide, a process known as complex-induced proximity effect (CIPE). scirp.org This complexation increases the acidity of the adjacent ortho-protons.

While the fluorine atoms are also ortho-directing, their effect is generally weaker than that of the amide group. In related halogenated benzamides, such as 3,5-dichloro-N-ethylbenzamide, metalation occurs exclusively at the position ortho to the amide group (the C2 position in that system), even with the presence of other directing halogen atoms. scirp.org This selectivity is attributed to the dominant directing power of the secondary amide group. scirp.org A similar outcome is expected for this compound, with metalation primarily occurring at the C6 position.

The general reaction scheme for the directed ortho-metalation of a substituted N-methylbenzamide is as follows:

| Reactant | Reagent | Intermediate | Product |

|---|---|---|---|

| Substituted N-methylbenzamide | Organolithium reagent (e.g., n-BuLi, s-BuLi) | Lithiated intermediate | Functionalized N-methylbenzamide (after quenching with an electrophile) |

It is important to note that the regioselectivity can be influenced by the nature of the amide (secondary vs. tertiary) and the specific reaction conditions. For instance, in 3,5-dichlorobenzamides, a secondary N-ethylamide directs metalation to the C2 position, whereas a tertiary N,N-diethylamide directs metalation to the C4 position under the same conditions. scirp.org Given that this compound is a secondary amide, the directing effect to the C6 position is anticipated to be strong.

Radical Reactions Involving Fluorinated Amides

Fluorinated amides can participate in radical reactions, often initiated by light, heat, or a catalyst. lumenlearning.com These reactions can lead to the formation of new carbon-carbon or carbon-heteroatom bonds. A notable example involving a related compound is the iron-catalyzed C-H fluorination of N-fluoro-2-methylbenzamides, which proceeds through radical intermediates. acs.org

In this type of reaction, a catalytic amount of an iron(II) salt can mediate the transfer of a fluorine atom from the N-fluoroamide to a C-H bond. acs.org The reaction is believed to proceed via a short-lived radical intermediate. acs.org The general mechanism for radical chain reactions involves three main stages: initiation, propagation, and termination. lumenlearning.com

Table of Radical Reaction Stages:

| Stage | Description |

|---|---|

| Initiation | Formation of initial radical species, often through homolytic cleavage of a weak bond induced by heat or light. lumenlearning.com |

| Propagation | The initial radical reacts with a stable molecule to generate a new radical, which continues the chain. lumenlearning.com |

| Termination | Two radical species combine to form a stable, non-radical product. lumenlearning.com |

In the context of fluorinated amides, a reaction could be initiated by the formation of a radical at a benzylic or other activated position. This radical can then be trapped by a fluorine source or participate in other radical-mediated transformations. For instance, the use of N-bromosuccinimide (NBS) in the presence of a radical initiator is a common method for allylic or benzylic bromination via a radical pathway. lumenlearning.com

Research on iron-catalyzed fluorination has shown that N-fluoro-2-methylbenzamides can undergo chemoselective fluorine transfer to provide fluorinated products in high yield. acs.org This process demonstrates the ability of the amide group to direct reactions and the potential for fluorinated amides to act as fluorine sources in radical processes. acs.org Mechanistic studies suggest that the reaction likely involves short-lived radical intermediates, with the iron catalyst playing a key role in the fluorine transfer. acs.org

Investigation of Transition States and Intermediates in Catalytic Reactions

The study of transition states and intermediates is crucial for understanding the mechanisms of catalytic reactions involving this compound. While specific studies on this exact compound are not prevalent, the principles can be inferred from research on related catalytic systems, such as palladium-catalyzed cross-coupling and C-H activation reactions. researchgate.netnih.gov

In many transition metal-catalyzed reactions, the formation of a cyclometalated intermediate is a key step. nih.gov For substrates like this compound, the amide group can act as a directing group, facilitating the C-H activation at the ortho position (C6) to form a five-membered palladacycle, for example. nih.gov The fluorine atoms can influence the stability and reactivity of these intermediates.

Computational studies, such as Density Functional Theory (DFT) calculations, are often employed to model the structures of intermediates and transition states. researchgate.net These studies can help to elucidate the reaction pathway and explain observed regioselectivity. For example, in palladium-catalyzed reactions, the catalytic cycle often involves steps like oxidative addition, migratory insertion, and reductive elimination, each with its own transition state. nih.gov

Table of Common Intermediates in Catalytic Cycles:

| Intermediate Type | Description | Role in Catalytic Cycle |

|---|---|---|

| Oxidative Addition Adduct | The metal center's oxidation state and coordination number increase upon reaction with a substrate. | Initiation of the catalytic cycle by activating the substrate. |

| Cyclometalated Species | A metal complex formed through intramolecular C-H activation, often directed by a functional group. | Key intermediate in C-H functionalization reactions. nih.gov |

| Migratory Insertion Product | An unsaturated molecule (e.g., an alkene or alkyne) inserts into a metal-carbon or metal-hydride bond. | Formation of new carbon-carbon or carbon-heteroatom bonds. |

| Reductive Elimination Complex | The metal center's oxidation state and coordination number decrease, leading to the formation of the final product. | Product release and regeneration of the active catalyst. nih.gov |

Applications in Organic Synthesis and Materials Science

2,3-Difluoro-N-methylbenzamide as a Synthetic Building Block

In synthetic organic chemistry, the value of a compound is often determined by its ability to serve as a versatile intermediate or building block. Fluorinated benzamides are recognized as important organic building blocks. bldpharm.com The unique electronic properties conferred by the fluorine atoms on the aromatic ring of this compound, combined with the reactivity of the amide group, make it a valuable precursor for a range of chemical transformations.

The structure of this compound is a key intermediate in the synthesis of a variety of complex organic molecules and industrial chemicals. chemicalbook.com Benzamide (B126) derivatives are foundational in the creation of more elaborate structures, including those with significant biological activity. For instance, the benzamide core is central to the synthesis of various heterocyclic compounds. Research has demonstrated that 2-amino benzamides can be cyclized into quinazolinones through dehydration, a process that highlights the utility of the benzamide scaffold as a precursor to fused ring systems. clemson.edu

Furthermore, substituted benzamides are employed in the construction of heteroaryl benzamide derivatives, which are investigated for various therapeutic applications. google.mk The synthesis of these complex molecules often involves coupling reactions where the benzamide moiety serves as a stable anchor to which other functional groups or ring systems are attached. The fluorine atoms on this compound can influence the regioselectivity of these reactions and modify the properties of the final product. smolecule.com

While often serving as a structural precursor, the benzamide functional group and its derivatives can also participate more directly in chemical reactions as reagents or substrates in catalytic cycles. N-methylbenzamide itself can be used as a reagent in condensation and acylation reactions. chemicalbook.com

In more specialized transformations, related benzamide structures play a critical role. For example, in iron-catalyzed C–H fluorination reactions, N-fluoro-2-methylbenzamides have been identified as short-lived radical intermediates that facilitate the transfer of a fluorine atom to the target molecule. beilstein-journals.org This demonstrates the potential for the N-methylbenzamide portion of the molecule to be modified and used as a reagent in directed fluorination. Additionally, N-allylic benzamides can serve as substrates in sophisticated isomerization reactions catalyzed by transition metal complexes, such as cobalt pincer complexes, to produce enamides with high stereoselectivity. acs.org These transformations showcase the utility of the benzamide functional group in advanced catalytic processes.

Precursor for Complex Organic Molecules

Derivatization for Library Synthesis in Chemical Research

The derivatization of a core scaffold is a cornerstone of modern chemical research, particularly in drug discovery and materials science. This compound is a suitable candidate for such derivatization, allowing for the systematic synthesis of compound libraries to explore structure-activity relationships.

The synthesis of novel benzamide compounds is an active area of research. researchgate.net Starting from a core structure like this compound, a variety of new chemical entities can be generated. This can be achieved through reactions targeting the aromatic ring, such as nucleophilic aromatic substitution of the fluorine atoms, or through modifications of the amide group. smolecule.com

Palladium-catalyzed cross-coupling reactions, such as the Buchwald-Hartwig amination, are powerful tools for creating new C-N bonds and introducing diverse aryl or heteroaryl amines to the core structure. nih.gov Another common strategy involves preparing a key acid intermediate which is then coupled with a library of different amines to generate a wide range of amide derivatives. acs.org This modular approach allows for the rapid generation of diverse benzamide compounds for screening purposes.

Table 1: Examples of Synthetic Methods for Novel Benzamide Derivatives

| Starting Material(s) | Reaction Type | Product Class | Reference |

|---|---|---|---|

| 2,3-dimethoxybenzoic acid and amine derivatives | Amide formation | Novel benzamides | smolecule.com |

| Aryl amine and pyrimidine (B1678525) core | Nucleophilic aromatic substitution, followed by Buchwald-Hartwig coupling | 2,4-diaminopyrimidine derivatives | nih.gov |

| 4-amino-3-hydroxybenzoate | Acetylation, alkylation, hydrolysis, then amide coupling | Amide variants | acs.org |

| Aldehydes and aminopyridines | Oxidative amidation with H₂O₂ | Substituted pyridine (B92270) benzamides | researchgate.net |

The presence of fluorine in this compound makes it an attractive scaffold for the development of radiotracers for Positron Emission Tomography (PET). beilstein-journals.org PET is a powerful imaging technique that relies on molecules labeled with positron-emitting isotopes, most commonly fluorine-18 (B77423) (¹⁸F). uio.no

The radiosynthesis of ¹⁸F-labeled benzamides has been successfully developed for imaging specific biological targets, such as opioid receptors. uio.nouio.no Common methods for introducing ¹⁸F include direct nucleophilic substitution on a precursor molecule containing a suitable leaving group, or a multi-step approach using a radiolabeled building block. For instance, research has demonstrated the automated radiosynthesis of ¹⁸F-labeled tracers using [¹⁸F]epifluorohydrin as a key intermediate, which is then reacted with a precursor molecule. nih.gov The existing difluoro-substitution on the target compound could potentially be leveraged for direct ¹⁸F-exchange, or the molecule could be further functionalized to serve as a precursor for labeling.

Table 2: Research Findings on the Radiosynthesis of ¹⁸F-Labeled Tracers

| Tracer | Labeling Method | Radiochemical Yield (decay-corrected) | Reference |

|---|---|---|---|

| [¹⁸F]FMISO | ¹⁸F-fluoroalkylation using [¹⁸F]epifluorohydrin | 26 ± 7.5 % | nih.gov |

| [¹⁸F]PM-PBB3 | ¹⁸F-fluoroalkylation using [¹⁸F]epifluorohydrin | 16 ± 3.2 % | nih.gov |

| [¹⁸F]F-TFQC | Not specified | 8%–10% | researchgate.net |

Synthesis of Novel Benzamide Compounds

Role in Polymer and Resin Development Research

In materials science, small molecules are often incorporated into polymers to modify their properties. Benzamide derivatives have been explored for their role in the development and modification of polymers and resins. chemicalbook.com The inclusion of such structures can enhance physical properties like thermal stability, flexibility, and chemical resistance. chemicalbook.com

The unique characteristics of the fluorine atom—its high electronegativity and small size—can impart desirable properties to polymers. Fluorinated compounds, including benzamides, are used in the synthesis of polymers with specific electronic or optical properties. smolecule.com Research into epoxy resins (EPs), one of the most widely used thermosetting polymers, is continually focused on developing new monomers and additives to improve performance characteristics such as toughness and thermal stability for high-performance applications in aerospace and automotive industries. bohrium.commdpi.com The incorporation of a difluorinated N-methylbenzamide structure into a polymer backbone or as an additive could potentially enhance these properties, making it a subject of interest for research in advanced materials.

Synthesis of Other Fluorinated Amide Derivatives

The chemical reactivity of this compound allows it to serve as a versatile precursor for the synthesis of other, more complex fluorinated amide derivatives. Key transformation strategies include leveraging the directing effect of the amide group for further fluorination and exploiting the reactivity of the fluorine-substituted aromatic ring in substitution reactions.

Amide-Directed C-H Fluorination

Research has demonstrated that N-fluoroamides, which can be derived from their corresponding secondary amide precursors, are effective reagents for directed C-H fluorination. In a process mediated by an iron(II) triflate (Fe(OTf)₂) catalyst, N-fluoro-2-methylbenzamides can selectively transfer a fluorine atom to benzylic, allylic, and even unactivated C-H bonds. acs.org This transformation is notable for its mild reaction conditions and high yields, avoiding the need for noble metal catalysts. acs.org

The reaction proceeds chemoselectively, with the N-fluoroamide acting as the fluorine source. The amide group directs the catalyst to a nearby C-H bond, facilitating a site-selective fluorination. acs.orgbeilstein-journals.org This methodology enables the conversion of a parent N-fluoro-2-methylbenzamide into a new fluorinated product, effectively using the initial structure as a scaffold for further fluorination. For instance, an N-fluoro-tert-butyl-2-methylbenzamide derivative was successfully used to fluorinate its own benzylic position in 92% NMR yield. acs.org

| Reaction Type | Catalyst | Reagent | Key Feature | Product Class | Ref |

| Directed C-H Fluorination | Iron(II) triflate (Fe(OTf)₂) | N-Fluoro-2-methylbenzamide | Amide group directs fluorination | Benzylic/Allylic Fluorides | acs.org |

Nucleophilic Aromatic Substitution

The fluorine atoms on the benzene (B151609) ring of this compound are subject to nucleophilic aromatic substitution (SNAr). The electron-withdrawing nature of the two fluorine atoms and the amide group makes the aromatic ring electron-deficient and thus susceptible to attack by nucleophiles. This allows for the selective replacement of one or more fluorine atoms with other functional groups, leading to a diverse range of substituted benzamide derivatives. smolecule.com

For example, similar fluorinated benzamides have been shown to react with various nucleophiles under appropriate conditions. This pathway is a fundamental strategy for creating analogues where the fluorine is strategically replaced to modulate the molecule's electronic, steric, and physicochemical properties.

Structure Reactivity Relationships and Conformational Analysis

Impact of Fluorine Atoms on Electronic Properties and Reactivity

The introduction of fluorine atoms onto an aromatic ring significantly alters the molecule's electronic properties and reactivity. Fluorine is the most electronegative element, and its presence on the benzamide (B126) ring, particularly at the ortho (C2) and meta (C3) positions, exerts a powerful electron-withdrawing inductive effect (-I). beilstein-journals.orgkyoto-u.ac.jp This effect reduces the electron density of the aromatic ring, making it more electrophilic. kyoto-u.ac.jp

Electrochemical fluorination of benzamide has been shown to occur exclusively at the aromatic ring, producing various fluoro- and difluorobenzamides, which underscores the ring's susceptibility to modification under specific reactive conditions. researchgate.net The reactivity profile of fluorinated benzamides is distinct; for example, in metalation reactions, the electronic effects of the fluorine substituents can direct regioselectivity. smolecule.com

| Property | Effect of Fluorine Substitution | Underlying Cause | Reference |

|---|---|---|---|

| Aromatic Ring Electron Density | Decreased | Strong inductive electron withdrawal (-I effect) | kyoto-u.ac.jp |

| Acidity of Neighboring Groups (e.g., N-H) | Increased | Stabilization of the conjugate base through inductive effects | sci-hub.se |

| Reactivity towards Nucleophiles | Ring is more susceptible to nucleophilic aromatic substitution | Reduced electron density on the aromatic ring | kyoto-u.ac.jp |

| Lipophilicity (LogD) | Can be decreased when near polar groups (e.g., C=O) | Enhanced polarization and solvation in water | sci-hub.se |

Stereochemical Aspects of N-Methylbenzamide Derivatives

The stereochemistry of N-methylbenzamide derivatives is dominated by the nature of the amide bond (C(O)-N). Due to resonance between the nitrogen lone pair and the carbonyl π-system, this bond possesses significant partial double-bond character. This restricts free rotation, forcing the atoms of the amide group (Cα-C(O)-N-C) into a planar or nearly planar arrangement.